N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-2-15-5-3-6-16(13-15)24-18(29)14-28-22(30)20-21(19(26-28)17-7-4-12-32-17)33-23(25-20)27-8-10-31-11-9-27/h3-7,12-13H,2,8-11,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXASGLWKRCNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with CAS number 1020967-26-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 481.6 g/mol. The structure features a thiazolo-pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N₅O₃S₂ |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 1020967-26-3 |
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that thiazole and pyridazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from thiazoles have shown significant cytotoxic effects against various cancer cell lines, including HeLa and HT-29 cells .
- Antimicrobial Properties : The presence of thiophene and thiazole rings in the structure has been associated with antimicrobial activity. Compounds containing these moieties have been evaluated for their efficacy against bacteria and fungi, often showing promising results .
- Anti-inflammatory Effects : Some derivatives of thiazole and pyridazine are reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
1. Anticancer Activity
A study focused on the synthesis of thiazole derivatives found that certain compounds exhibited potent cytotoxicity against cancer cell lines at low micromolar concentrations. For example, a derivative similar to N-(3-ethylphenyl)-2-(2-morpholino-4-oxo...) showed an IC50 value of approximately 10 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .
2. Antimicrobial Efficacy
Research conducted on various thiazole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL, suggesting that compounds with similar structures could be effective antimicrobial agents .
3. Anti-inflammatory Properties
In vitro studies have shown that some thiazole-based compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases where cytokine levels are elevated .
The biological activities of N-(3-ethylphenyl)-2-(2-morpholino-4-oxo...) may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Interference : Compounds may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suggests it may interact with biological targets involved in cancer progression.
Case Study: In Vitro Anticancer Evaluation
In a study evaluating various derivatives of thiazolo[4,5-d]pyridazines, it was found that compounds similar to this compound exhibited significant cytotoxic activity against several cancer cell lines, including HCT116 and MCF7. The IC50 values ranged from 1.9 to 7.52 μg/mL, indicating promising anticancer potential .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
Case Study: In Silico Docking Studies
In silico analyses using molecular docking techniques revealed that this compound binds effectively to the active site of 5-LOX. This suggests that further optimization could lead to the development of a novel anti-inflammatory drug .
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. Compounds containing morpholine and thiazole moieties have been known for their broad-spectrum antimicrobial effects.
Case Study: Antimicrobial Screening
A series of compounds structurally related to this compound were screened against various bacterial strains. Results showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, heterocyclic cores, and biological activities. Below is a comparative analysis:
Thiazolo[4,5-d]pyridazine Derivatives
Compound A : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide ()
- Key Differences: Substituents: 4-Chlorophenyl (vs. 3-ethylphenyl) and 2-methyl (vs. 2-morpholino). Molecular Weight: 469.94 g/mol (vs. ~525 g/mol for the target compound).
- The methyl group reduces steric hindrance compared to morpholino, possibly affecting solubility .
Compound B: Pyrano[2,3-d]thiazoles ()
- Core Structure: Pyrano-thiazole fused system (vs. thiazolo-pyridazine).
- Functional Groups: Cyanoacetamide side chains (vs. ethylphenylacetamide).
- Activity : Demonstrated antimicrobial properties against Gram-positive bacteria, suggesting the thiazole core’s role in microbial target interactions .
Morpholino-Containing Derivatives
Compound C: (4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... ()
- Key Features: Incorporates morpholinoethoxy and trifluoromethyl groups. Pyrrolo[1,2-b]pyridazine core (vs. thiazolo[4,5-d]pyridazine).
- Implications: Morpholinoethoxy groups improve membrane permeability and metabolic stability. Trifluoromethyl enhances lipophilicity and target affinity .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural-Activity Relationships (SAR): The morpholino group in the target compound likely improves solubility compared to methyl or chlorophenyl analogs, as seen in Compound C’s pharmacokinetic enhancements . Thiophene substitution (common in Compounds A and the target) may favor interactions with aromatic residues in enzyme active sites .
- Antimicrobial Potential: While the target compound’s activity is undocumented, pyrano-thiazoles (Compound B) show efficacy against Staphylococcus aureus, suggesting that thiazolo-pyridazines could be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
